molecular formula C39H61N11O7 B1679987 Novokinin CAS No. 358738-77-9

Novokinin

Cat. No.: B1679987
CAS No.: 358738-77-9
M. Wt: 796.0 g/mol
InChI Key: WCJSVACAALWGRF-LQPYQXOBSA-N
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Description

Angiotensin AT2 receptor agonist (Ki = 7 μM). Antagonises the antinociceptive effect of morphine, shows antihypertensive, vasorelaxing and anorexigenic effects in vivo. Orally active. Shows central effects.
Novokinin is an angiotensin AT2 receptor agonist. This compound exhibits vasorelaxing and hypotensive activity via activation of the IP (prostacyclin) receptor, and suppresses food intake via activation of PGE2-EP4 interaction.

Mechanism of Action

Target of Action

Novokinin is a synthetic peptide that primarily targets the Angiotensin Type II receptor (AT2R) . The AT2R plays a crucial role in counteracting the vasoconstrictor effects of AT1R stimulation, contributing to blood pressure control .

Mode of Action

This compound interacts with its primary target, the AT2R, resulting in vasodilation and a reduction in blood pressure . This interaction is believed to be mediated by the prostaglandin I2-IP receptor pathway . The AT2R activation by this compound can also lead to anorexigenic effects, which are mediated by the PGE2-EP4 receptor pathway downstream of the AT2R .

Biochemical Pathways

This compound affects the Renin-Angiotensin System (RAS) and the arachidonic acid (ArA) pathway . Inflammation can cause a significant imbalance in cardioprotective RAS components like ACE2, AT2R, and Ang 1-7 and increases the ArA inflammatory metabolites like hydroxyeicosatetraenoic acids (HETEs) . This compound helps restore balance in the RAS and favors the production of different epoxyeicosatrienoic acids (EETs), which are anti-inflammatory mediators .

Pharmacokinetics

Peptide drugs like this compound often suffer from plasma instability and short half-life . To overcome these challenges, a novel bone-targeting this compound conjugate (Novo Conj) was developed . This conjugate uses the bone as a reservoir for sustained release and protection from systemic degradation, thereby improving stability and enhancing pharmacological efficacy .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . It achieves this by relaxing the mesenteric artery isolated from spontaneously hypertensive rats (SHRs) . Additionally, this compound has been found to have anti-inflammatory effects . It can restore balance in the RAS and favor the production of different EETs, which are anti-inflammatory mediators .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the bone-targeting this compound conjugate (Novo Conj) uses the bone as a reservoir for sustained release and protection from systemic degradation . This strategy enhances the stability and pharmacological efficacy of this compound, making it a promising candidate for managing conditions like hypertension and inflammation .

Biochemical Analysis

Biochemical Properties

Novokinin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the angiotensin type II receptor (AT2R). This interaction is crucial for its vasorelaxing and anti-inflammatory effects. This compound also interacts with components of the renin-angiotensin system, such as angiotensin-converting enzyme 2 (ACE2) and angiotensin 1-7 (Ang 1-7), which are involved in regulating blood pressure and inflammation .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to reduce anxiety and hyperactivity in spontaneously hypertensive rats, indicating its potential effects on the central nervous system. This compound also affects cell signaling pathways, particularly those involving the renin-angiotensin system. It modulates gene expression related to inflammation and cardiovascular function, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the angiotensin type II receptor (AT2R). This binding leads to the activation of signaling pathways that result in vasorelaxation and anti-inflammatory effects. This compound also inhibits the activity of angiotensin-converting enzyme 1 (ACE1), reducing the production of angiotensin II (Ang II) and promoting the formation of angiotensin 1-7 (Ang 1-7), which has protective cardiovascular effects. Additionally, this compound influences gene expression by modulating transcription factors involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have a short half-life and is prone to degradation in plasma. Modifications such as bone-targeted delivery have been shown to improve its stability and prolong its effects. Long-term studies have demonstrated that this compound can maintain its anti-inflammatory and vasorelaxing effects over extended periods, particularly when delivered in a sustained-release form .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to reduce blood pressure and inflammation without significant adverse effects. At higher doses, there may be potential toxic effects, including hypotension and altered cardiovascular function. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the renin-angiotensin system. It interacts with enzymes such as angiotensin-converting enzyme 2 (ACE2) and promotes the formation of angiotensin 1-7 (Ang 1-7), which has anti-inflammatory and vasorelaxing effects. This compound also affects the metabolism of arachidonic acid, leading to the production of anti-inflammatory mediators such as epoxyeicosatrienoic acids (EETs) .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cardiovascular system and inflammatory tissues. This compound’s distribution is also influenced by its stability and degradation, with modifications such as bone-targeted delivery enhancing its accumulation in specific tissues .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound’s interaction with the angiotensin type II receptor (AT2R) occurs at the cell membrane, where it exerts its vasorelaxing and anti-inflammatory effects. Additionally, this compound may localize to intracellular compartments involved in gene expression and signaling pathways .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H61N11O7/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44)/t26-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJSVACAALWGRF-LQPYQXOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H61N11O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433653
Record name L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

796.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358738-77-9
Record name L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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